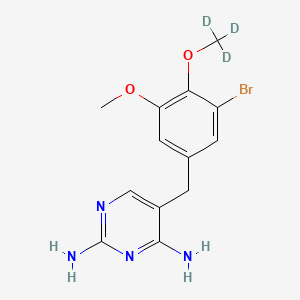

4-Desmethoxy-4-bromo Trimethoprim-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Desmethoxy-4-bromo Trimethoprim-d3 is a deuterated analogue of 4-Desmethoxy-4-bromo Trimethoprim. It is a synthetic organic compound with the molecular formula C13H12D3BrN4O2 and a molecular weight of 342.21 g/mol . This compound is primarily used in scientific research, particularly in the fields of chemistry and biology, due to its stable isotopic labeling which aids in various analytical techniques .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Desmethoxy-4-bromo Trimethoprim-d3 involves the deuteration of 4-Desmethoxy-4-bromo Trimethoprim. The process typically includes the following steps:

Bromination: The starting material undergoes bromination to introduce the bromine atom at the desired position.

Deuteration: The methoxy group is replaced with a deuterated methoxy group using deuterated reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Large-scale bromination: Using industrial-grade bromine and appropriate catalysts.

Deuteration: Employing deuterated methanol or other deuterated reagents in large reactors to ensure uniform deuteration.

Análisis De Reacciones Químicas

Types of Reactions

4-Desmethoxy-4-bromo Trimethoprim-d3 can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Products vary depending on the nucleophile used.

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of reduced analogues with altered functional groups.

Aplicaciones Científicas De Investigación

4-Desmethoxy-4-bromo Trimethoprim-d3 is widely used in scientific research due to its stable isotopic labeling. Applications include:

Mecanismo De Acción

The mechanism of action of 4-Desmethoxy-4-bromo Trimethoprim-d3 involves its interaction with specific molecular targets. It is known to inhibit the enzyme dihydrofolate reductase, which is crucial for the synthesis of tetrahydrofolate, a cofactor required for the synthesis of nucleotides. This inhibition disrupts DNA synthesis and cell division, making it useful in studying cellular processes and drug interactions.

Comparación Con Compuestos Similares

Similar Compounds

4-Desmethoxy-4-bromo Trimethoprim: The non-deuterated analogue with similar chemical properties but without the isotopic labeling.

Trimethoprim: A related compound that also inhibits dihydrofolate reductase but lacks the bromine and deuterated methoxy groups.

Uniqueness

4-Desmethoxy-4-bromo Trimethoprim-d3 is unique due to its stable isotopic labeling, which provides distinct advantages in analytical and research applications. The deuterium atoms enhance the compound’s stability and allow for precise tracking in metabolic and pharmacokinetic studies.

Actividad Biológica

4-Desmethoxy-4-bromo Trimethoprim-d3 (CAS No. 1346600-27-8) is a deuterated analog of trimethoprim, a well-known antibacterial agent. This compound has garnered attention for its potential biological activities, particularly in the context of antimicrobial and antitumor properties. The following sections delve into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is structurally related to trimethoprim, featuring a bromine substitution and deuterium labeling. Its molecular formula is C14H14BrD3N3O2, with a molecular weight of approximately 344.2 g/mol. The presence of the bromine atom may influence its biological activity and interaction with target enzymes.

The primary mechanism of action for trimethoprim and its analogs, including this compound, involves the inhibition of dihydrofolate reductase (DHFR). This enzyme is crucial for folate metabolism, which is essential for DNA synthesis and cellular replication in bacteria. By inhibiting DHFR, these compounds disrupt the synthesis of tetrahydrofolate, leading to impaired nucleic acid synthesis and ultimately bacterial cell death .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it retains efficacy similar to that of trimethoprim, particularly against Gram-positive and Gram-negative bacteria. The compound's potency can be attributed to its ability to effectively bind to the active site of DHFR, thereby inhibiting its function .

Antitumor Activity

In addition to its antibacterial properties, preliminary studies suggest that this compound may possess antitumor activity. This is likely linked to its mechanism of action against DHFR, as folate metabolism is also pivotal in cancer cell proliferation. The compound's ability to inhibit DHFR may lead to reduced availability of nucleotides necessary for DNA replication in cancer cells .

Case Studies and Experimental Data

- Inhibition Assays : A study evaluating the DHFR inhibition capacity of various trimethoprim analogs demonstrated that this compound shows competitive inhibition with an IC50 value comparable to that of trimethoprim itself (IC50 = 55.26 µM) .

- DNA Binding Studies : Molecular docking studies reveal that this compound binds effectively within the minor groove of DNA, suggesting potential applications as a DNA-binding agent in therapeutic contexts .

Comparative Biological Activity Table

| Compound | IC50 (µM) | Target Enzyme | Biological Activity |

|---|---|---|---|

| Trimethoprim | 55.26 | Dihydrofolate Reductase (DHFR) | Antibacterial |

| This compound | Similar | Dihydrofolate Reductase (DHFR) | Antibacterial/Antitumor |

| Other TMP Analog (e.g., Compound 2) | 0.99 | Dihydrofolate Reductase (DHFR) | Stronger Inhibitor |

Propiedades

IUPAC Name |

5-[[3-bromo-5-methoxy-4-(trideuteriomethoxy)phenyl]methyl]pyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN4O2/c1-19-10-5-7(4-9(14)11(10)20-2)3-8-6-17-13(16)18-12(8)15/h4-6H,3H2,1-2H3,(H4,15,16,17,18)/i2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJSNBPJINGRLAM-BMSJAHLVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)CC2=CN=C(N=C2N)N)Br)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=C(C=C1Br)CC2=CN=C(N=C2N)N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.